Mefenamic Acid D4

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetradeuterio-6-(2,3-dimethylanilino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i3D,4D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYBABOKPJLUIN-KNIGXJNHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=CC=CC(=C2C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Mefenamic Acid D4: Chemical Properties, Structure, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Mefenamic Acid D4. This deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid is a critical tool in pharmacokinetic and metabolic research, primarily serving as an internal standard for the precise quantification of mefenamic acid in biological matrices.

Core Chemical Properties

| Property | Value | Reference(s) |

| Chemical Name | 2-(2,3-dimethylphenylamino)benzoic-2,3,4,5-d4 acid | [2] |

| Synonyms | Mefenamic-d4 Acid, N-2,3-Xylylanthranilic-d4 Acid | [2] |

| CAS Number | 1216745-79-7 | [2] |

| Molecular Formula | C₁₅H₁₁D₄NO₂ | [2] |

| Molecular Weight | 245.31 g/mol | [3] |

| Physical State | Solid Powder | [1] |

| Melting Point | ~230-231 °C (with decomposition) | [1][4][5] |

| Boiling Point | ~398.8 °C | [3][4] |

| Solubility | Practically insoluble in water. Slightly soluble in ethanol, methanol, and chloroform. Soluble in acetone, dichloromethane, and dilute solutions of alkali hydroxides. | [6][7][8][9] |

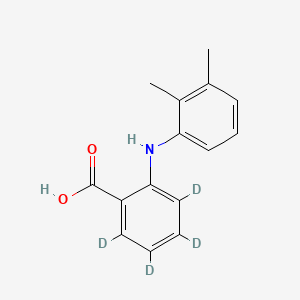

Chemical Structure

Mefenamic Acid D4 is structurally identical to mefenamic acid, with the exception of four hydrogen atoms on the benzoic acid ring being replaced by deuterium atoms. This isotopic labeling is specifically at positions 3, 4, 5, and 6 of the benzoic acid moiety.

The IUPAC name for Mefenamic Acid D4 is 2-((2,3-dimethylphenyl)amino)benzoic-3,4,5,6-d4 acid.[8]

Structural Representation:

Caption: Chemical structure of Mefenamic Acid D4.

Synthesis Pathway

The proposed synthesis involves the copper-catalyzed reaction between 2-chloro-3,4,5,6-d4-benzoic acid and 2,3-dimethylaniline.

Caption: Proposed Ullmann condensation for Mefenamic Acid D4 synthesis.

Experimental Protocols

General Synthesis of Mefenamic Acid (Adaptable for D4 Synthesis)

This protocol is for the synthesis of non-deuterated mefenamic acid and can be adapted for the synthesis of Mefenamic Acid D4 by substituting 2-chlorobenzoic acid with 2-chloro-3,4,5,6-d4-benzoic acid.

Materials:

-

2-chlorobenzoic acid (or 2-chloro-3,4,5,6-d4-benzoic acid)

-

2,3-dimethylaniline

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), 2,3-dimethylaniline (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide in DMF.

-

Heat the reaction mixture to reflux (typically around 150-160 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a beaker containing water.

-

Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure mefenamic acid (or Mefenamic Acid D4).

Analytical Method: Quantification of Mefenamic Acid using Mefenamic Acid D4 as an Internal Standard by LC-MS/MS

This protocol outlines a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mefenamic acid in biological samples, utilizing Mefenamic Acid D4 as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Mefenamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve mefenamic acid in methanol.

-

Mefenamic Acid D4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Mefenamic Acid D4 in methanol.

-

Working Solutions: Prepare serial dilutions of the mefenamic acid stock solution in a 50:50 mixture of methanol and water to create calibration standards. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological sample (e.g., plasma), add a known amount of the Mefenamic Acid D4 internal standard working solution.

-

Add a protein precipitating agent, such as acetonitrile (typically 3 volumes), to the sample.

-

Vortex the mixture vigorously for approximately 1 minute.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for mefenamic acid.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Mefenamic Acid: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).

-

Mefenamic Acid D4: Monitor the transition of the deuterated precursor ion (m/z) to its corresponding product ion (m/z). The precursor ion will be 4 mass units higher than that of the non-deuterated mefenamic acid.

-

-

Workflow Diagram:

Caption: Workflow for quantifying mefenamic acid using Mefenamic Acid D4.

Conclusion

Mefenamic Acid D4 is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its synthesis, though not explicitly detailed in readily available literature, can be reliably achieved through adaptation of the Ullmann condensation. The primary application of this deuterated standard is in LC-MS/MS-based bioanalytical methods, where its similar chemical behavior and distinct mass allow for accurate and precise quantification of mefenamic acid. This guide provides the foundational knowledge and procedural outlines necessary for the effective utilization of Mefenamic Acid D4 in a research setting.

References

- 1. aareydrugs.com [aareydrugs.com]

- 2. chem21labs.com [chem21labs.com]

- 3. Page loading... [wap.guidechem.com]

- 4. aareydrugs.com [aareydrugs.com]

- 5. jchr.org [jchr.org]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. 61-68-7 CAS MSDS (Mefenamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Dissolution Profile of Mefenamic Acid Solid Dosage Forms in Two Compendial and Biorelevant (FaSSIF) Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chalcogen.ro [chalcogen.ro]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

Mefenamic Acid D4: A Technical Guide for Research Applications

Introduction

Mefenamic Acid D4 is the deuterium-labeled analog of Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID).[1][2] In the realm of scientific research, particularly in analytical and pharmacokinetic studies, Mefenamic Acid D4 serves a critical and highly specific purpose. Its structural similarity to the parent compound, combined with its distinct mass, makes it an ideal internal standard for quantitative analysis.[1][3][4] The incorporation of four deuterium atoms creates a stable, heavier version of the molecule that can be easily differentiated by mass spectrometry, thereby enhancing the accuracy and reliability of experimental results.[1][5] This guide provides an in-depth overview of its applications, physicochemical properties, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Application: Internal Standard for Quantitative Analysis

The primary and most crucial application of Mefenamic Acid D4 is its use as an internal standard in bioanalytical methods, specifically for the precise quantification of mefenamic acid in biological matrices.[3][4] This is essential for a variety of research areas:

-

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of mefenamic acid.

-

Therapeutic Drug Monitoring (TDM): Ensuring drug concentrations remain within the desired therapeutic window.[1]

-

Metabolic Research: Investigating the biotransformation of mefenamic acid into its various metabolites.[1]

Stable isotope-labeled standards like Mefenamic Acid D4 are superior to other types of internal standards because they co-elute chromatographically with the analyte and exhibit similar ionization efficiency in the mass spectrometer's source. This allows them to effectively correct for variations in sample preparation (e.g., extraction efficiency) and instrument response, leading to highly accurate and precise measurements. The most common analytical techniques employing Mefenamic Acid D4 are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4]

Physicochemical and Pharmacokinetic Data

Quantitative data for Mefenamic Acid D4 and its parent compound are summarized below.

Table 1: Physicochemical Properties of Mefenamic Acid D4

| Property | Value | Reference(s) |

| CAS Number | 1216745-79-7 | [1][3] |

| Molecular Formula | C₁₅H₁₁D₄NO₂ | [3] |

| Formula Weight | 245.3 g/mol | [3] |

| IUPAC Name | 2-((2,3-dimethylphenyl)amino)benzoic-3,4,5,6-d4 acid | [1] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [3] |

| Appearance | A solid | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| Storage Temperature | -20°C | [3] |

Table 2: Pharmacokinetic Parameters of Mefenamic Acid (Parent Compound) in Healthy Adults

| Parameter | Value | Reference(s) |

| Mechanism of Action | Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes | [6][7][8] |

| Bioavailability | ~90% | [6] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 2 to 4 hours | [7] |

| Plasma Protein Binding | >90% | [6] |

| Apparent Volume of Distribution (Vz/F) | 1.06 L/kg | [7] |

| Metabolism | Hepatic, primarily by the CYP2C9 enzyme | [6][8] |

| Elimination Half-life (t½) | 2 to 4 hours | [6][7] |

| Excretion | 52-67% via urine; 20-25% via feces | [6] |

Experimental Protocols and Methodologies

Protocol: Quantification of Mefenamic Acid in Human Plasma via LC-MS/MS

This section details a standard methodology for the quantitative analysis of mefenamic acid in a biological matrix using Mefenamic Acid D4 as an internal standard.

1. Objective: To accurately determine the concentration of mefenamic acid in human plasma samples for pharmacokinetic analysis.

2. Materials and Reagents:

-

Mefenamic Acid reference standard

-

Mefenamic Acid D4 (Internal Standard, IS)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid, LC-MS grade

-

Deionized water

-

Microcentrifuge tubes

3. Standard and Sample Preparation:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of mefenamic acid and Mefenamic Acid D4 in methanol.

-

Calibration Standards: Serially dilute the mefenamic acid stock solution with blank plasma to prepare calibration standards ranging from 10 ng/mL to 5000 ng/mL.

-

Internal Standard Spiking Solution: Prepare a working solution of Mefenamic Acid D4 at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:water.

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample (or calibration standard/QC sample) into a microcentrifuge tube.

-

Add 300 µL of the Internal Standard Spiking Solution (containing Mefenamic Acid D4) to each tube.

-

Vortex for 1 minute to precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

-

4. LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 30% B, and re-equilibrate.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative Ion Mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Mefenamic Acid Transition: m/z 240.1 → 196.1

-

Mefenamic Acid D4 Transition: m/z 244.1 → 200.1

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte (mefenamic acid) and the internal standard (Mefenamic Acid D4).

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of mefenamic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study utilizing Mefenamic Acid D4.

Metabolic Pathway of Mefenamic Acid

Understanding the metabolism of mefenamic acid is key to interpreting data from studies where Mefenamic Acid D4 is used. The parent drug undergoes several biotransformations, primarily oxidation and glucuronidation.

References

Mefenamic Acid-d4: A Technical Overview of Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical specifications for Mefenamic Acid-d4, a deuterated internal standard crucial for the accurate quantification of mefenamic acid in various biological matrices. This document outlines the key chemical and physical properties, provides typical analytical data found on a Certificate of Analysis, and details the general experimental methodologies used for its characterization.

Compound Identification and Physical Properties

Mefenamic Acid-d4 is a stable isotope-labeled analog of Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID).[1][2] The incorporation of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based assays.[2]

| Identifier | Value | Source |

| IUPAC Name | 2-((2,3-dimethylphenyl)amino)benzoic-3,4,5,6-d4 acid | [2] |

| CAS Number | 1216745-79-7 | [1][3][4][5] |

| Molecular Formula | C₁₅H₁₁D₄NO₂ | [1][3][4][5] |

| Molecular Weight | 245.31 g/mol | [4][5][6] |

| Appearance | A solid | [1] |

| Physical Property | Value | Source |

| Solubility | DMSO: Slightly soluble, Methanol: Slightly soluble | [1] |

| Storage Temperature | -20°C | [3][5] |

Analytical Specifications and Typical Data

The following table summarizes the typical analytical specifications for Mefenamic Acid-d4, as would be presented on a Certificate of Analysis. These specifications ensure the identity, purity, and quality of the standard.

| Test | Specification | Typical Value | Source |

| Purity (by HPLC) | ≥98% | >99% | [7] |

| Deuterated Forms | ≥99% (d₁-d₄) | ≥99% | [1] |

| Identity (by ¹H-NMR) | Consistent with structure | Consistent | [8] |

| Identity (by Mass Spec) | Consistent with structure | Consistent | [9] |

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in a Certificate of Analysis for Mefenamic Acid-d4.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of Mefenamic Acid-d4.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[10]

-

Mobile Phase: A filtered and degassed mixture of acetonitrile, buffer solution (e.g., 50 mM monobasic ammonium phosphate adjusted to pH 5.0 with 3 M ammonium hydroxide), and tetrahydrofuran (e.g., 23:20:7 v/v/v).[10]

-

Flow Rate: Approximately 1 mL/min.[10]

-

Detection: UV at 254 nm.[10]

-

Procedure:

-

A standard solution of Mefenamic Acid-d4 is prepared in the mobile phase to a known concentration (e.g., 0.2 mg/mL).[10]

-

A sample solution of the Mefenamic Acid-d4 being tested is prepared at the same concentration.

-

Equal volumes (e.g., 10 µL) of the standard and sample solutions are injected into the chromatograph.[10]

-

The chromatograms are recorded, and the peak areas are measured.

-

The purity is calculated by comparing the peak area of the main component in the sample solution to the total area of all peaks.

-

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight and the isotopic distribution of Mefenamic Acid-d4.

-

Instrumentation: A high-resolution mass spectrometer (e.g., LC-TOF MS or GC-MS).

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

-

Procedure:

-

A dilute solution of Mefenamic Acid-d4 is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is infused into the mass spectrometer.

-

The mass spectrum is acquired over a relevant m/z range.

-

The observed molecular ion peak is compared to the theoretical mass of Mefenamic Acid-d4.

-

The isotopic pattern is analyzed to confirm the incorporation of four deuterium atoms and to assess the percentage of d₀ to d₄ species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of Mefenamic Acid-d4 and to verify the positions of deuteration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Procedure:

-

A small amount of the Mefenamic Acid-d4 sample is dissolved in the deuterated solvent.

-

The ¹H-NMR spectrum is acquired.

-

The chemical shifts, splitting patterns, and integrations of the observed signals are compared to the expected spectrum for Mefenamic Acid-d4. The absence or significant reduction of signals corresponding to the deuterated positions confirms the isotopic labeling.

-

Visualized Workflows and Relationships

The following diagrams illustrate key processes and relationships relevant to the analysis of Mefenamic Acid-d4.

Caption: Analytical workflow for Mefenamic Acid-d4 Certificate of Analysis generation.

Caption: Mechanism of action of Mefenamic Acid.

References

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. MefenaMic Acid-d4 - Immunomart [immunomart.com]

- 4. vivanls.com [vivanls.com]

- 5. glpbio.com [glpbio.com]

- 6. Mefenamic Acid D4 | C15H15NO2 | CID 45359018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. clearsynth.com [clearsynth.com]

- 8. abmole.com [abmole.com]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Synthesis and Characterization of Mefenamic Acid D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Mefenamic Acid D4 (6-[(2,3-dimethylphenyl)amino]-benzoic-2,3,4,5-d4 acid), a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid. This isotopically labeled compound is crucial as an internal standard for the accurate quantification of mefenamic acid in biological matrices during pharmacokinetic and metabolic studies.[1] This document outlines a detailed synthetic protocol, thorough characterization methodologies, and presents the corresponding data in a clear and structured format.

Synthesis of Mefenamic Acid D4

The synthesis of Mefenamic Acid D4 is a two-step process that begins with the preparation of a deuterated precursor, 2,3,4,5-tetradeuterobenzoic acid, followed by a copper-catalyzed Ullmann condensation with 2,3-dimethylaniline.

Synthesis Workflow

References

Mefenamic Acid-d4: A Technical Guide for Bioanalytical Applications

CAS Number: 1216745-79-7

Chemical Formula: C₁₅H₁₁D₄NO₂

Molecular Weight: 245.31 g/mol

This technical guide provides an in-depth overview of Mefenamic Acid-d4, a deuterated internal standard essential for the accurate quantification of mefenamic acid in biological matrices. Designed for researchers, scientists, and drug development professionals, this document outlines the compound's properties, experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and relevant quantitative data.

Chemical and Physical Properties

Mefenamic Acid-d4, with the formal name 6-[(2,3-dimethylphenyl)amino]-benzoic-2,3,4,5-d4 acid, is a stable, isotopically labeled analog of mefenamic acid.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1216745-79-7 | [1] |

| Formal Name | 6-[(2,3-dimethylphenyl)amino]-benzoic-2,3,4,5-d4 acid | [1] |

| Chemical Formula | C₁₅H₁₁D₄NO₂ | [1] |

| Molecular Weight | 245.31 | [2] |

| Purity | ≥98% | N/A |

| Appearance | A solid | [1] |

| Solubility | DMSO: Slightly soluble, Methanol: Slightly soluble | [1] |

| SMILES | [2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=CC=CC(=C2C)C)[2H])[2H] | [2] |

| InChI | InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i3D,4D,7D,8D | [1] |

| InChIKey | HYYBABOKPJLUIN-KNIGXJNHSA-N | [1] |

Application in Bioanalysis

Mefenamic Acid-d4 is primarily utilized as an internal standard (IS) in bioanalytical methods, particularly for the quantification of mefenamic acid in complex biological matrices such as plasma and urine.[3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to highly accurate and precise measurements.[3]

High-Throughput LC-MS/MS Method for Mefenamic Acid in Rat Plasma

A robust and high-throughput LC-MS/MS method has been developed for the quantification of mefenamic acid in rat plasma using Mefenamic Acid-d4 as an internal standard. This method employs a simple protein precipitation technique for sample preparation, allowing for rapid analysis.

1. Preparation of Stock and Working Solutions:

-

Prepare stock solutions of mefenamic acid and Mefenamic Acid-d4 in methanol at a concentration of 1 mg/mL.

-

Prepare working solutions by diluting the stock solutions with a 50% methanol solution.

-

Prepare a working solution of the internal standard (Mefenamic Acid-d4) at a concentration of 100 ng/mL.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of rat plasma, add 50 µL of the internal standard working solution (100 ng/mL).

-

Add 400 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 5 minutes.

-

Centrifuge the samples at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

3. Chromatographic Conditions:

-

LC System: Agilent 1200 Series or equivalent.

-

Column: Hypersil GOLD C18 (50 mm x 2.1 mm, 1.9 µm) or equivalent.

-

Mobile Phase: 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

-

Gradient: A suitable gradient to ensure separation of mefenamic acid and the internal standard from matrix components.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Autosampler Temperature: 4°C.

4. Mass Spectrometric Conditions:

-

Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Mefenamic Acid: m/z 240.1 → 196.1

-

Mefenamic Acid-d4: m/z 244.1 → 200.1

-

-

Key MS Parameters:

-

Curtain Gas (CUR): 20 psi

-

Collision Gas (CAD): Medium

-

IonSpray Voltage (IS): -4500 V

-

Temperature (TEM): 550°C

-

Ion Source Gas 1 (GS1): 50 psi

-

Ion Source Gas 2 (GS2): 50 psi

-

Declustering Potential (DP): -50 V

-

Entrance Potential (EP): -10 V

-

Collision Energy (CE): -25 V

-

Collision Cell Exit Potential (CXP): -10 V

-

| Parameter | Mefenamic Acid | Mefenamic Acid-d4 |

| Precursor Ion (Q1) (m/z) | 240.1 | 244.1 |

| Product Ion (Q3) (m/z) | 196.1 | 200.1 |

| Retention Time (min) | ~1.5 | ~1.5 |

Experimental Workflow and Diagrams

The following diagram illustrates the experimental workflow for the quantification of mefenamic acid using Mefenamic Acid-d4 as an internal standard.

Caption: Bioanalytical workflow for mefenamic acid quantification.

Conclusion

Mefenamic Acid-d4 is an indispensable tool for the accurate and precise quantification of mefenamic acid in preclinical and clinical studies. Its use as an internal standard in LC-MS/MS methods, as detailed in this guide, ensures reliable data for pharmacokinetic, toxicokinetic, and other bioanalytical applications. The provided experimental protocol serves as a robust starting point for method development and validation in drug development and research laboratories.

References

A Technical Guide to the Application of Deuterated Mefenamic Acid as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles, experimental protocols, and data analysis associated with the use of deuterated mefenamic acid as an internal standard in quantitative bioanalysis. The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component in modern analytical workflows, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure data accuracy and reliability.

Core Principles: The Role of Deuterated Internal Standards

In quantitative bioanalysis, an internal standard (IS) is a compound added at a constant concentration to all samples, including calibration standards, quality controls, and unknown study samples.[1] Its primary function is to correct for variability during the analytical process.[1][2]

Deuterated standards, such as Mefenamic Acid-d3 or Mefenamic Acid-d4, are considered the "gold standard" for internal standards in mass spectrometry-based assays.[3][4] This preference is based on several key principles:

-

Physicochemical Similarity : Deuterated standards have nearly identical chemical and physical properties to the analyte of interest. This ensures they behave similarly during sample extraction, chromatography, and ionization.[2][3]

-

Correction for Variability : By mimicking the analyte's behavior, the deuterated IS effectively compensates for potential analyte loss during sample preparation, inconsistencies in injection volume, and fluctuations in instrument response.[1][2]

-

Mitigation of Matrix Effects : Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, can significantly impact accuracy. A co-eluting deuterated IS experiences similar matrix effects as the analyte, allowing the ratio of their responses to remain constant, thus ensuring accurate quantification.[2][5]

Regulatory bodies including the FDA and EMA recommend the use of a stable isotope-labeled analyte as the internal standard whenever possible for bioanalytical method validation.[4][5]

Experimental Protocols: A Representative Bioanalytical Method

The following sections detail a typical workflow for the quantification of mefenamic acid in a biological matrix (e.g., plasma) using a deuterated internal standard.

-

Stock Solutions (1 mg/mL) : Prepare separate stock solutions of mefenamic acid and deuterated mefenamic acid (e.g., Mefenamic Acid-d4) in a suitable organic solvent, such as methanol.[6][7] These solutions should be stored at 2-8°C.[6][8]

-

Working Standard Solutions : Create a series of working standard solutions by serially diluting the mefenamic acid stock solution with a methanol/water mixture (e.g., 50:50 v/v).[6] These solutions are used to spike blank plasma to create calibration curve standards.

-

Internal Standard (IS) Working Solution : Prepare the IS working solution (e.g., 1000 ng/mL) by diluting the deuterated mefenamic acid stock solution.[6] This solution is added to every sample.

Protein precipitation is a common, high-throughput method for extracting mefenamic acid from plasma samples.[6]

-

Aliquoting : Pipette 100 µL of the plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.[6]

-

Spiking : Add a small volume (e.g., 50 µL) of the IS working solution to each tube and vortex briefly.[3]

-

Precipitation : Add a larger volume (e.g., 3 volumes) of cold acetonitrile, often containing 0.1% formic acid, to precipitate the plasma proteins.[3][6]

-

Separation : Vortex the mixture vigorously for approximately one minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]

-

Extraction : Transfer the supernatant to a clean tube or a 96-well plate.[6]

-

Concentration & Reconstitution : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a specific volume (e.g., 100-200 µL) of the mobile phase.[3][6] The sample is now ready for injection into the LC-MS/MS system.

Data Presentation: Quantitative Summary

The following tables summarize typical LC-MS/MS instrument parameters and method validation performance characteristics based on established guidelines.

| Parameter | Typical Setting |

| Liquid Chromatography | |

| System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) |

| Column | Reversed-phase C18 or Cyano column (e.g., 50 x 4.6 mm, 5 µm)[8][9][10] |

| Mobile Phase | A: 2 mM Ammonium Acetate or 0.1% Formic Acid in Water[6][8] B: Methanol or Acetonitrile[6][9] |

| Gradient/Isocratic | Isocratic (e.g., 15:85 v/v, A:B) or a linear gradient[6][8][11] |

| Flow Rate | 0.75 - 0.8 mL/min[6][8] |

| Column Temperature | 40°C[6][8] |

| Injection Volume | 2 - 10 µL[6] |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), typically in Negative Ion Mode[8][9][11] |

| Detection | Multiple Reaction Monitoring (MRM)[9][12] |

| MRM Transition: Mefenamic Acid | m/z 240.0 → 196.3[8][9] |

| MRM Transition: Mefenamic Acid-d4 | m/z 244.1 → 200.1 (Example, exact transition depends on labeling) |

| Dwell Time | 200 ms[8][9] |

| Ion Source Temperature | 600°C[12] |

| Validation Parameter | Typical Performance / Acceptance Criteria |

| Linearity Range | 20 - 7000 ng/mL[7][9] |

| Correlation Coefficient (r²) | ≥ 0.99[2] |

| LLOQ | 20 - 35 ng/mL[7][9] |

| Accuracy | Mean concentration within 85-115% of nominal (80-120% at LLOQ)[2] |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ)[2] |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix.[2] |

| Matrix Effect | Coefficient of Variation (CV) of the IS-normalized matrix factor should be ≤ 15%.[2] |

| Recovery | Mean recovery for mefenamic acid is often >70%.[8][9] |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the fundamental principle of quantification using an internal standard.

Conclusion

The use of deuterated mefenamic acid as an internal standard is an indispensable technique for the accurate and precise quantification of mefenamic acid in complex biological matrices. Its ability to track the analyte through all stages of sample preparation and analysis minimizes the impact of experimental variability, leading to high-quality, reliable data that meets stringent regulatory requirements for pharmacokinetic studies and other drug development applications.[2][9] The protocols and data presented in this guide serve as a comprehensive resource for scientists and researchers implementing this robust bioanalytical strategy.

References

- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid and sensitive liquid chromatographic assay of mefenamic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. vliz.be [vliz.be]

- 12. chimia.ch [chimia.ch]

Mefenamic Acid D4: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of Mefenamic Acid D4, covering its suppliers, purity specifications, and the analytical methodologies crucial for its application as an internal standard in bioanalytical and drug development studies.

Introduction

Mefenamic Acid D4 is the deuterated analog of Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). Its primary application in a research and development setting is as an internal standard for the quantification of mefenamic acid in various biological matrices using mass spectrometry-based assays. The incorporation of four deuterium atoms provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties and chromatographic behavior. This guide provides a comprehensive overview of commercially available Mefenamic Acid D4, including a comparison of supplier-stated purities and detailed experimental protocols for its quality assessment.

Mefenamic Acid D4: Supplier and Purity Overview

The quality of a deuterated internal standard is paramount for the accuracy and reliability of quantitative bioanalytical methods. This includes both its chemical and isotopic purity. Below is a summary of information from various suppliers of Mefenamic Acid D4. It is important to note that for the most accurate and lot-specific data, a Certificate of Analysis (CoA) should be requested directly from the supplier.

| Supplier | Stated Purity | CAS Number | Additional Information |

| Cayman Chemical | ≥99% deuterated forms (d1-d4)[1] | 1216745-79-7[1] | Intended for use as an internal standard for the quantification of mefenamic acid by GC- or LC-MS.[1] |

| Simson Pharma Limited | Accompanied by Certificate of Analysis[2] | 1216745-79-7[2] | A leading manufacturer and exporter of Mefenamic Acid D4.[2] |

| LGC Standards | High quality reference standards. | 1216745-79-7 | Labeled as Mefenamic-d4 Acid (benzoic-3,4,5,6-d4).[3] |

| Veeprho | Impurity reference standard. | 1216745-79-7[4] | Utilized as an internal standard in analytical and pharmacokinetic research.[4] |

| Achemtek | 98+%[5] | 1216745-79-7[5] | - |

| GlpBio | - | 1216745-79-7[6] | Deuterium labeled Mefenamic acid.[6] |

| Clearsynth | Provided with comprehensive characterization data. | 1216745-79-7[7] | Suitable for use in analytical method development and validation. |

| MedchemExpress | In-stock. | - | Also offers Mefenamic acid-d3.[8] |

| Immunomart | - | 1216745-79-7[9] | Deuterated compound of Mefenamic Acid.[9] |

Experimental Protocols

The accurate characterization of Mefenamic Acid D4 requires robust analytical methods to determine both its chemical and isotopic purity. The following are representative protocols based on established analytical techniques for mefenamic acid and other deuterated internal standards.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from the European Pharmacopoeia (EP) for the analysis of mefenamic acid and its impurities.[10]

-

Instrumentation: A high-performance liquid chromatograph with a UV detector.

-

Column: Hypersil Gold C18 (4.6 x 250 mm, 5 µm) or equivalent.

-

Mobile Phase: A mixture of 14 volumes of Tetrahydrofuran, 40 volumes of a 5.75 g/L solution of ammonium dihydrogen phosphate (pH adjusted to 5.0 with dilute ammonia), and 46 volumes of acetonitrile.

-

Separation: Isocratic elution.

-

Column Temperature: 25°C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Sample Preparation:

-

Test Solution: Dissolve 25 mg of Mefenamic Acid D4 in the mobile phase and dilute to 25 mL with the mobile phase.

-

Reference Solution: Prepare a series of dilutions of a Mefenamic Acid reference standard to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).

-

-

System Suitability:

-

The resolution between mefenamic acid and its known impurities should be adequate (typically >2.0).

-

The tailing factor for the mefenamic acid peak should be between 0.8 and 1.5.

-

The relative standard deviation (RSD) for replicate injections of the standard solution should be ≤2.0%.

-

-

Analysis: Inject the test solution and compare the peak areas of any impurities to the peak area of the Mefenamic Acid D4 peak and/or a reference standard to quantify impurity levels.

Isotopic Purity and Distribution by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method is designed to determine the isotopic distribution (D0 to D4) of Mefenamic Acid D4.

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 2 mM ammonium formate in water with 0.1% formic acid.

-

B: Acetonitrile with 0.1% formic acid.

-

-

Gradient: A suitable gradient to achieve separation from any potential interferences. A typical starting condition would be 30% B, holding for a short period, followed by a rapid gradient to elute the analyte.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Ionization: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized).

-

Mass Spectrometer Settings:

-

Scan Mode: Full scan from m/z 240 to 250 to observe the distribution of all deuterated species.

-

Multiple Reaction Monitoring (MRM) (for quantification in a matrix):

-

Mefenamic Acid: m/z 242.1 → [Fragment ion]

-

Mefenamic Acid D4: m/z 246.1 → [Same fragment ion as unlabeled]

-

-

-

Sample Preparation: Prepare a solution of Mefenamic Acid D4 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Data Analysis:

-

From the full scan data, determine the relative abundance of the ions corresponding to the unlabeled (D0, m/z 242.1), partially deuterated (D1-D3), and fully deuterated (D4, m/z 246.1) forms of mefenamic acid.

-

Calculate the isotopic purity by expressing the peak area of the D4 species as a percentage of the sum of the peak areas of all isotopic species (D0 to D4).

-

Structural Confirmation and Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the molecule and the position of the deuterium labels.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

-

Experiments:

-

¹H NMR: To confirm the absence of signals at the positions where deuterium has been incorporated. The integration of the remaining proton signals can be used to estimate the degree of deuteration.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

²H NMR: To directly observe the deuterium signals and confirm their positions.

-

-

Sample Preparation: Dissolve an accurately weighed amount of Mefenamic Acid D4 in the chosen deuterated solvent.

-

Data Analysis:

-

In the ¹H NMR spectrum, the reduction or absence of signals corresponding to the protons on the benzoic acid ring confirms successful deuteration.

-

The ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions.

-

The overall spectral data should be consistent with the structure of 2-[(2,3-dimethylphenyl)amino]benzoic-d4 acid.

-

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for a deuterated internal standard like Mefenamic Acid D4, from synthesis to its release as a qualified analytical standard.

Caption: Quality Control Workflow for Mefenamic Acid D4.

Conclusion

Mefenamic Acid D4 is a critical tool for the accurate quantification of its non-deuterated counterpart in complex matrices. The selection of a high-quality standard from a reputable supplier is the first step in ensuring the reliability of bioanalytical data. This guide has provided an overview of available suppliers and, more importantly, detailed the essential experimental protocols for the independent verification of the chemical and isotopic purity of Mefenamic Acid D4. By implementing robust quality control measures, researchers, scientists, and drug development professionals can confidently utilize this deuterated internal standard in their studies, leading to more precise and reproducible results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Mefenamic-D4 Acid | CAS No- 1216745-79-7 | Simson Pharma Limited [simsonpharma.com]

- 3. Mefenamic-d4 Acid (benzoic-3,4,5,6-d4) | LGC Standards [lgcstandards.com]

- 4. veeprho.com [veeprho.com]

- 5. achemtek.com [achemtek.com]

- 6. glpbio.com [glpbio.com]

- 7. clearsynth.com [clearsynth.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. MefenaMic Acid-d4 - Immunomart [immunomart.com]

- 10. lcms.cz [lcms.cz]

A Comparative Analysis of Mefenamic Acid and its Deuterated Analog, Mefenamic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the molecular weights of mefenamic acid and its isotopically labeled counterpart, Mefenamic Acid-d4. This document will detail the quantitative differences, outline the common experimental protocols for their determination, and present a logical workflow for their comparative analysis.

Core Data Presentation

The primary distinction between mefenamic acid and Mefenamic Acid-d4 lies in their molecular weights, a direct consequence of the isotopic substitution of four hydrogen atoms with deuterium. This difference is crucial for various applications in drug metabolism studies, pharmacokinetic analyses, and as internal standards in quantitative assays.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Sources |

| Mefenamic Acid | C₁₅H₁₅NO₂ | 241.29 | [1][2][3][4][5] |

| Mefenamic Acid-d4 | C₁₅H₁₁D₄NO₂ | 245.31 | [5][6][7] |

Table 1: Comparison of Molecular Weights

Experimental Protocols for Molecular Weight Determination

The molecular weights of mefenamic acid and its deuterated analog are typically determined using mass spectrometry. This analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules and is highly sensitive and specific.

1. Sample Preparation:

-

Standard Preparation: Accurately weigh a known amount of the reference standard (mefenamic acid or Mefenamic Acid-d4) and dissolve it in a suitable organic solvent, such as methanol or acetonitrile, to create a stock solution of a specific concentration.

-

Serial Dilutions: Prepare a series of working standard solutions by serially diluting the stock solution with the same solvent to create a calibration curve.

-

Sample Matrix: For analysis of biological samples, a protein precipitation step is often employed. This involves adding a precipitating agent (e.g., acetonitrile or methanol) to the sample to remove proteins that can interfere with the analysis. The supernatant is then collected for analysis.

2. Mass Spectrometry Analysis:

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, is commonly used for accurate mass determination. These instruments are often coupled with a liquid chromatography (LC) system for sample introduction and separation (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common ionization technique for molecules like mefenamic acid. In ESI, the sample solution is passed through a heated capillary to which a high voltage is applied, generating charged droplets. As the solvent evaporates, ions of the analyte are released.

-

Mass Analysis: The generated ions are then guided into the mass analyzer, which separates them based on their m/z ratio. The detector records the abundance of each ion at a specific m/z value.

-

Data Acquisition: The mass spectrometer is operated in full-scan mode to acquire data over a specific mass range, ensuring that the molecular ions of both mefenamic acid and Mefenamic Acid-d4 are detected.

3. Data Analysis:

-

Mass Spectra Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). The m/z value of this peak is used to determine the molecular weight of the compound.

-

Calibration: The instrument is calibrated using a known standard to ensure accurate mass measurement.

-

Software: Specialized software is used to process the raw data, identify the peaks of interest, and calculate the exact molecular weight.

Logical Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative analysis of mefenamic acid and Mefenamic Acid-d4.

Workflow for the comparative analysis of mefenamic acid and its deuterated analog.

References

- 1. Mefenamic Acid [webbook.nist.gov]

- 2. merckindex.rsc.org [merckindex.rsc.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Mefenamic Acid [drugfuture.com]

- 5. Mefenamic-D4 Acid | CAS No- 1216745-79-7 | Simson Pharma Limited [simsonpharma.com]

- 6. Mefenamic Acid D4 | C15H15NO2 | CID 45359018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hexonsynth.com [hexonsynth.com]

An In-depth Technical Guide to the Stability and Storage of Mefenamic Acid D4

This guide provides a comprehensive overview of the stability and recommended storage conditions for Mefenamic Acid D4, a deuterated analog of Mefenamic Acid. The information is intended for researchers, scientists, and professionals in drug development who utilize Mefenamic Acid D4 as an internal standard in analytical assays.

Introduction

Mefenamic Acid D4 is a stable, isotopically labeled version of Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). Its primary application is as an internal standard for the quantification of Mefenamic Acid in biological samples using mass spectrometry-based techniques. The deuterium labeling provides a distinct mass difference, allowing for accurate and precise measurement. The stability of such internal standards is paramount to ensure the integrity and reproducibility of analytical data. This guide summarizes the available data on the stability and optimal storage conditions for Mefenamic Acid D4.

Physicochemical Properties

A summary of the key physicochemical properties of Mefenamic Acid D4 is presented in Table 1.

Table 1: Physicochemical Properties of Mefenamic Acid D4

| Property | Value | Reference |

| Chemical Name | 6-[(2,3-dimethylphenyl)amino]-benzoic-2,3,4,5-d4 acid | [1][2] |

| Synonyms | C.I. 473-d4 | [1] |

| CAS Number | 1216745-79-7 | [1][3] |

| Molecular Formula | C₁₅H₁₁D₄NO₂ | [1] |

| Molecular Weight | 245.3 g/mol | [1] |

| Physical Form | Solid | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

Stability and Storage Conditions

Proper storage is crucial to maintain the chemical and isotopic integrity of Mefenamic Acid D4. The recommended storage conditions are summarized in Table 2.

Table 2: Recommended Storage and Stability of Mefenamic Acid D4

| Parameter | Recommendation | Reference |

| Storage Temperature | -20°C for long-term storage | [1][4] |

| Shipping Temperature | Room temperature (continental US) or on blue ice; may vary elsewhere | [1][4] |

| Long-Term Stability | ≥ 4 years at -20°C | [1] |

| Light Exposure | Store in amber vials or other light-protecting containers | [5] |

| Humidity | Store in a dry place. Allow container to warm to room temperature before opening to prevent condensation. | [5] |

Deuterated compounds, while generally stable, are susceptible to degradation from environmental factors such as temperature, light, and humidity[5]. For solid, small molecules like Mefenamic Acid D4, storage at -20°C is a standard recommendation for long-term preservation[1][4][5]. One supplier indicates a stability of at least four years when stored under these conditions[1].

Experimental Protocols

Detailed experimental protocols for the stability testing of Mefenamic Acid D4 are not extensively published in the public domain. However, a general workflow for assessing the stability of a deuterated standard can be conceptualized based on industry best practices and guidelines for stability testing of active pharmaceutical ingredients (APIs).

The following diagram illustrates a logical workflow for conducting a stability study on a deuterated compound like Mefenamic Acid D4.

While specific data for Mefenamic Acid D4 is not available, studies on Mefenamic Acid can provide insights into potential degradation pathways. Forced degradation studies are typically performed under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions to identify potential degradation products and to develop stability-indicating analytical methods.

A study on Mefenamic Acid indicated susceptibility to degradation under oxidative stress, while it was found to be stable under hydrolytic, photolytic, and thermal stress conditions. The degradation products were separated using HPLC.

Potential Degradation Pathways

The degradation pathways of Mefenamic Acid D4 are not explicitly detailed in the available literature. However, based on studies of Mefenamic Acid, photodegradation is a potential route of decomposition. This can occur through direct photolysis or be sensitized by other molecules present in the solution. The proposed photodegradation pathways for Mefenamic Acid involve hydroxylation, dehydrogenation, and ketonized reactions. It is plausible that Mefenamic Acid D4 would follow similar degradation pathways, although the kinetic isotope effect of the deuterium substitution might influence the rate of these reactions.

The following diagram illustrates a simplified logical relationship for potential degradation influences on Mefenamic Acid D4.

Conclusion

Mefenamic Acid D4 is a stable compound when stored under the recommended conditions of -20°C in a light-protected, dry environment. Under these conditions, it has a reported shelf-life of at least four years. While detailed public data on its degradation pathways and comprehensive stability studies are limited, general principles of handling deuterated compounds and information on the non-deuterated analog suggest that exposure to light, elevated temperatures, and oxidizing agents should be minimized to ensure its integrity as an internal standard. For critical applications, it is recommended to perform in-house stability assessments under the specific laboratory storage and handling conditions.

References

Methodological & Application

Application Note: High-Throughput Quantification of Mefenamic Acid in Biological Matrices using Mefenamic Acid-D4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of mefenamic acid in biological matrices, such as plasma. The method utilizes a stable isotope-labeled internal standard, Mefenamic Acid-D4, to ensure high precision and accuracy by compensating for matrix effects and variability in sample processing. A straightforward protein precipitation protocol allows for rapid sample preparation, making this method suitable for high-throughput analysis in research, clinical, and drug development settings.

Introduction

Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Accurate quantification of mefenamic acid in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Mefenamic Acid-D4, is the gold standard in quantitative LC-MS/MS as it co-elutes with the analyte and behaves similarly during extraction and ionization, thus correcting for potential variations and leading to more reliable results.[1] This application note provides a comprehensive protocol for the determination of mefenamic acid in plasma using Mefenamic Acid-D4 as the internal standard.

Experimental

Materials and Reagents

-

Mefenamic Acid (Reference Standard)

-

Mefenamic Acid-D4 (Internal Standard)[1]

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

LC-MS grade formic acid

-

Ammonium formate (analytical grade)

-

Ultrapure water

-

Blank biological matrix (e.g., rat or human plasma with K2EDTA as anticoagulant)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: BDS Hypersil C8 (100 x 4.6 mm, 3 µm) or equivalent[1]

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve mefenamic acid and Mefenamic Acid-D4 in methanol to prepare individual primary stock solutions of 1 mg/mL. Store at 2-8°C.[1]

-

Working Standard Solutions: Prepare working standard solutions of mefenamic acid by serial dilution of the primary stock solution with 50% methanol to create a series of calibration standards.[1]

-

Internal Standard Working Solution (1000 ng/mL): Dilute the Mefenamic Acid-D4 primary stock solution with 50% methanol to achieve a final concentration of 1000 ng/mL.[1]

Sample Preparation Protocol (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, or unknown), add the internal standard working solution.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[1]

-

Vortex the mixture thoroughly for 1-2 minutes.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the clear supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.[1]

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | BDS Hypersil C8, 100 x 4.6 mm, 3 µm[1] |

| Mobile Phase A | 2 mM Ammonium Formate with 0.1% Formic Acid in Water[1] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |

| Gradient | Isocratic: 30% A : 70% B[1] |

| Flow Rate | 0.8 mL/min[1] |

| Column Temperature | 40°C[1] |

| Injection Volume | 2 µL[1] |

| Run Time | Approximately 3.2 minutes[1] |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | Optimized for the specific instrument |

| Temperature | Optimized for the specific instrument |

MRM Transitions:

The following MRM transitions should be optimized for the specific mass spectrometer used. The transitions provided are based on published data.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

| Mefenamic Acid | Negative | 240.0 | 196.3[2] |

| Mefenamic Acid-D4 | Negative | 244.0 | 200.1[1] |

| Mefenamic Acid | Positive | 242.1 | 224.1 |

| Mefenamic Acid-D4 | Positive | 246.1 | 228.1 |

Results and Discussion

The described LC-MS/MS method provides excellent chromatographic separation and sensitive detection of mefenamic acid and its deuterated internal standard, Mefenamic Acid-D4. The retention times for mefenamic acid and Mefenamic Acid-D4 are very close, ensuring optimal performance of the internal standard.[1] The protein precipitation sample preparation method is simple, rapid, and provides clean extracts with good analyte recovery.

Quantitative Data Summary

The following table summarizes the quantitative performance of a typical validated LC-MS/MS method for mefenamic acid using Mefenamic Acid-D4 as an internal standard.

| Parameter | Mefenamic Acid | Reference |

| Linearity Range | 20.659 to 20067.772 ng/mL | [1] |

| Correlation Coefficient (r²) | > 0.9995 | [1] |

| Lower Limit of Quantification (LLOQ) | 20.659 ng/mL | [1] |

| Intra-batch Precision (%CV) | ≤ 7.8% | [1] |

| Inter-batch Precision (%CV) | ≤ 7.8% | [1] |

| Intra-batch Accuracy (% of nominal) | 97.0 to 100.4% | [1] |

| Inter-batch Accuracy (% of nominal) | 97.0 to 100.4% | [1] |

| Recovery | 69.1 to 74.3% | [1] |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of mefenamic acid.

Conclusion

The LC-MS/MS method described in this application note, utilizing Mefenamic Acid-D4 as an internal standard, provides a reliable, sensitive, and high-throughput solution for the quantification of mefenamic acid in biological matrices. The simple protein precipitation sample preparation and the robustness of the analytical method make it well-suited for a wide range of research and drug development applications.

References

Application Note: Quantification of Mefenamic Acid in Human Plasma using Mefenamic Acid-d4 by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of mefenamic acid in human plasma. The method utilizes mefenamic acid-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, making it suitable for high-throughput analysis. This method is ideal for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, including menstrual pain.[1] Accurate quantification of mefenamic acid in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard like mefenamic acid-d4 is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This document provides a detailed protocol for the quantification of mefenamic acid in human plasma using mefenamic acid-d4 as an internal standard.

Experimental

Materials and Reagents

-

Mefenamic Acid (Reference Standard)

-

Mefenamic Acid-d4 (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate

-

Human Plasma (K2-EDTA)

-

Deionized Water

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required.

Preparation of Solutions

-

Mefenamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of mefenamic acid in methanol.

-

Mefenamic Acid-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of mefenamic acid-d4 in methanol.

-

Working Standard Solutions: Prepare working standard solutions of mefenamic acid by serial dilution of the stock solution with 50% methanol.

-

Internal Standard Working Solution (100 ng/mL): Dilute the mefenamic acid-d4 stock solution with 50% methanol.

Protocol: Sample Preparation (Protein Precipitation)

-

Label polypropylene tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

-

To 100 µL of plasma in each tube, add 10 µL of the appropriate mefenamic acid working standard solution (for calibration standards and QCs) or 50% methanol (for blank and unknown samples).

-

Add 20 µL of the internal standard working solution (100 ng/mL mefenamic acid-d4) to all tubes except the blank. To the blank, add 20 µL of 50% methanol.

-

Vortex mix the samples for 30 seconds.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Isocratic or gradient elution can be optimized. A typical starting point is 70% B. |

Mass Spectrometry

| Parameter | Mefenamic Acid | Mefenamic Acid-d4 |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Electrospray Ionization (ESI), Positive or Negative |

| MRM Transition (m/z) | To be optimized, typically around 242.1 → 224.1 | To be optimized, typically around 246.1 → 228.1 |

| Collision Energy (eV) | To be optimized | To be optimized |

| Dwell Time (ms) | 200 | 200 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Analysis

The concentration of mefenamic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A weighted linear regression (1/x²) is typically used for the calibration curve.

Results and Discussion

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:

-

Linearity: The method demonstrated excellent linearity over a concentration range of 20.659 to 20067.772 ng/mL.[1]

-

Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

-

Recovery: The extraction recovery of mefenamic acid and mefenamic acid-d4 from plasma should be consistent and reproducible.

-

Matrix Effect: The matrix effect should be evaluated to ensure that endogenous plasma components do not interfere with the quantification.

-

Stability: The stability of mefenamic acid in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[1]

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 20 - 6000 ng/mL[2] |

| Lower Limit of Quantification (LLOQ) | 20 ng/mL[2] |

| Intra-day Precision (%CV) | ≤ 7.8%[1] |

| Inter-day Precision (%CV) | ≤ 7.8%[1] |

| Intra-day Accuracy (%Bias) | 97.0 to 100.4%[1] |

| Inter-day Accuracy (%Bias) | 97.0 to 100.4%[1] |

| Mean Recovery | ~73%[2] |

Conclusion

This application note provides a detailed and reliable LC-MS/MS method for the quantification of mefenamic acid in human plasma using mefenamic acid-d4 as an internal standard. The method is sensitive, specific, and accurate, making it well-suited for a variety of clinical and research applications.

Diagrams

Caption: Experimental workflow for mefenamic acid quantification.

Caption: Principle of internal standardization in analysis.

References

Application Note: High-Throughput Pharmacokinetic Analysis of Mefenamic Acid in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) widely used for the management of mild to moderate pain.[1] Accurate determination of its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach minimizes variability arising from sample preparation and matrix effects, thereby enhancing the accuracy and precision of the assay. This application note details a robust and high-throughput LC-MS/MS method for the quantification of mefenamic acid in human plasma, employing mefenamic acid-d4 as the internal standard. The presented protocol and pharmacokinetic data are intended to guide researchers in conducting similar bioanalytical studies.

Data Presentation

The following table summarizes the key pharmacokinetic parameters of mefenamic acid in healthy adult volunteers following a single oral administration. While the specific study from which this representative data is compiled did not explicitly state the use of a deuterated internal standard, these values are typical for mefenamic acid and serve as a reference for studies employing the described methodology.

Table 1: Pharmacokinetic Parameters of Mefenamic Acid in Healthy Volunteers

| Parameter | Mean Value | Standard Deviation (SD) |

| Tmax (h) | 2 to 4 | - |

| Cmax (µg/mL) | 10 to 20 | - |

| AUC (mcg·h/mL) | 30.5 | 17% CV |

| t1/2 (h) | ~2 | - |

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life. Data represents typical values following a single oral dose.

Experimental Protocols

This section provides a detailed methodology for the quantification of mefenamic acid in human plasma using an LC-MS/MS system.

Materials and Reagents

-

Mefenamic acid reference standard

-

Mefenamic acid-d4 (deuterated internal standard)

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

Formic acid (analytical grade)

-

Ammonium formate (analytical grade)

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of mefenamic acid and mefenamic acid-d4 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the mefenamic acid stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the mefenamic acid-d4 stock solution in a 50:50 (v/v) mixture of methanol and water.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma (calibration standards, quality control samples, or study samples) into a 96-well plate.

-

Add 50 µL of the internal standard working solution (100 ng/mL mefenamic acid-d4) to each well, except for the blank samples.

-

To precipitate plasma proteins, add 300 µL of acetonitrile to each well.

-

Vortex the plate for 5 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Seal the plate and vortex for 2 minutes before placing it in the autosampler.

LC-MS/MS Conditions

Table 2: Liquid Chromatography Parameters

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | BDS Hypersil C8 (100 x 4.6 mm, 3 µm) |

| Mobile Phase | 2 mM Ammonium Formate with 0.1% Formic Acid in Water:Acetonitrile (30:70, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Autosampler Temp | 4°C |

| Run Time | ~3.5 minutes |

Table 3: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 20 psi |

| Collision Gas | 8 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

Table 4: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Mefenamic Acid | 242.1 | 224.1 |

| Mefenamic Acid-d4 | 246.1 | 228.1 |

Visualizations

The following diagrams illustrate the key workflows in the pharmacokinetic study of mefenamic acid.

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

Caption: Logical flow of the pharmacokinetic study of mefenamic acid.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Mefenamic Acid using Mefenamic Acid D4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) widely used for the management of mild to moderate pain, including menstrual pain. Therapeutic Drug Monitoring (TDM) of mefenamic acid is crucial to ensure its concentration remains within the therapeutic window, thereby optimizing efficacy while minimizing the risk of toxicity. This document provides a detailed protocol for the quantitative analysis of mefenamic acid in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, employing Mefenamic Acid D4 as an internal standard (IS) for accurate quantification.

Following a standard oral dose of 500 mg, peak plasma concentrations of mefenamic acid can range from 10 to 20 µg/mL.[1][2] The therapeutic range can be influenced by individual patient factors such as metabolism, age, and co-administered medications. Therefore, a reliable analytical method is essential for personalized dose adjustments.

Analyte and Internal Standard

| Compound | Chemical Structure | Molecular Formula | Precursor Ion (m/z) | Product Ion (m/z) |

| Mefenamic Acid |  | C₁₅H₁₅NO₂ | 242.1 | 198.1 |

| Mefenamic Acid D4 |  | C₁₅H₁₁D₄NO₂ | 246.1 | 202.1 |

Experimental Workflow

The following diagram illustrates the general workflow for the therapeutic drug monitoring of mefenamic acid in plasma samples.

Caption: Experimental workflow for mefenamic acid TDM.

Detailed Experimental Protocol

This protocol is a composite based on validated methods for the quantification of mefenamic acid in plasma.

Materials and Reagents

-

Mefenamic Acid reference standard

-

Mefenamic Acid D4 internal standard

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Ammonium Acetate

-

Formic Acid

-

Ultrapure Water

-

Human Plasma (drug-free)

Instrumentation

-

A High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

-

A C18 analytical column (e.g., 50 x 4.6 mm, 5 µm).

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of mefenamic acid and mefenamic acid D4 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the mefenamic acid stock solution with 50:50 methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the mefenamic acid D4 stock solution in 50:50 methanol:water.

Sample Preparation

-

Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (100 ng/mL of Mefenamic Acid D4).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-